molecular formula C8H6F4S B13286132 [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol

[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol

Cat. No.: B13286132
M. Wt: 210.19 g/mol
InChI Key: GUROUKVBPPAHAE-UHFFFAOYSA-N
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Description

[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol ( 1545372-33-5) is a fluorinated aromatic thiol with the molecular formula C8H6F4S and a molecular weight of 210.19 . This compound serves as a versatile building block in advanced research and development, particularly in the field of material science. Its structure, featuring both a thiol (-SH) group and a fluorine-rich aromatic ring, makes it a valuable precursor for creating novel polymers and additives. A key research application of this compound is its use as a crosslinking agent in the synthesis of specialized silicone rubbers. Studies have utilized it to develop polyhedral oligomeric silsesquioxane (POSS) crosslinkers, which impart significant flame retardancy and durable hydrophobic properties to the resulting silicone rubber networks . The incorporation of the fluorinated phenyl group contributes to lowering the surface energy of materials, enhancing their water-repellent characteristics . Research Applications: • Material Science: Used in the synthesis of high-performance, flame-retardant silicone rubbers with stable hydrophobic surfaces . • Chemical Synthesis: Acts as a key intermediate for introducing fluorinated, thiol-functionalized aromatic groups into more complex molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C8H6F4S

Molecular Weight

210.19 g/mol

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]methanethiol

InChI

InChI=1S/C8H6F4S/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2

InChI Key

GUROUKVBPPAHAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CS

Origin of Product

United States

Preparation Methods

Synthesis via Benzyl Chloride Intermediate

One of the most established methods for synthesizing [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol involves the nucleophilic substitution of 3-(trifluoromethyl)benzyl chloride with sodium hydrosulfide (NaSH) . This approach is supported by patent literature and laboratory protocols emphasizing mild conditions to optimize yield and purity.

Reaction Scheme:

3-(Trifluoromethyl)benzyl chloride + Sodium hydrosulfide → [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
  • Temperature: 0–5°C to control exothermicity
  • Atmosphere: Inert (nitrogen or argon) to prevent oxidation
  • Duration: 2–4 hours with continuous stirring

Mechanism:

The nucleophilic sulfide ion (HS−) attacks the benzylic carbon, displacing chloride and forming the methylthiol derivative.

Synthesis via Trifluoromethylated Precursors

An alternative route involves the initial synthesis of trifluoromethylated phenyl aldehydes or ketones , which are then subjected to reduction and thiolation steps.

Stepwise Process:

  • Electrophilic trifluoromethylation of phenyl precursors using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of copper or iron catalysts.
  • Reduction of the trifluoromethylated aldehyde or ketone to the corresponding alcohol.
  • Conversion of the alcohol to a thiol via thiolation reactions using thiourea or hydrogen sulfide under catalytic conditions.

Reaction Parameters and Optimization

Parameter Typical Range Remarks
Solvent Dimethylformamide, DMA, Toluene Ensures solubility and inertness
Temperature 0–180°C (depending on step) Lower temperatures for nucleophilic substitution; higher for trifluoromethylation
Reaction Time 2–10 hours Adjusted based on scale and reagent reactivity
Molar Ratios Benzyl chloride to NaSH: 1:1.2–1.5 Slight excess of NaSH to drive reaction to completion
Inert Atmosphere Nitrogen or Argon Prevents oxidation of thiol and sulfide intermediates

Purification and Characterization

Post-synthesis, the crude product undergoes purification steps such as:

Characterization techniques include:

Industrial and Laboratory Scale Synthesis

Industrial synthesis often employs continuous flow reactors to enhance safety, control, and scalability. The process involves:

  • Continuous addition of trifluoromethylated benzyl chloride and NaSH in a controlled environment.
  • Real-time monitoring of temperature and reaction progress.
  • Purification via distillation or adsorption chromatography .

Summary of Key Data

Aspect Details
Starting Material 3-(Trifluoromethyl)benzyl chloride
Reagent Sodium hydrosulfide (NaSH)
Solvent Dimethylformamide, N,N-Dimethylacetamide, Toluene
Reaction Temperature 0–5°C during nucleophilic substitution; 25–180°C for trifluoromethylation steps
Reaction Time 2–10 hours
Purification Methods Distillation, chromatography, recrystallization
Yield Typically 70–85% depending on conditions

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms and trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol

  • Molecular Formula : C₉H₈F₄O
  • Molecular Weight : 208.15 g/mol
  • Key Features : Replaces the thiol (-SH) group with a hydroxyl (-OH) group. The hydroxyl group facilitates hydrogen bonding, increasing solubility in polar solvents compared to thiols. However, the reduced nucleophilicity of -OH limits its utility in reactions requiring strong nucleophiles (e.g., alkylation) .

3-Fluoro-5-(methylthio)phenol

  • Molecular Formula : C₇H₇FOS
  • Molecular Weight : 158.19 g/mol
  • Key Features: Contains a methylthio (-SMe) group instead of methanethiol (-CH₂SH). The methylthio group offers steric hindrance, reducing reactivity in sulfur-centered reactions. Additionally, the phenol (-OH) group enhances acidity (pKa ~10) compared to thiols (pKa ~6–8), making it more suitable for deprotonation-driven chemistry .

3-Fluoro-5-(trifluoromethyl)phenylacetic Acid

  • Molecular Formula : C₉H₆F₄O₂
  • Molecular Weight : 222.14 g/mol
  • Key Features : Substitutes the thiol with a carboxylic acid (-COOH) group. The carboxylic acid drastically increases acidity (pKa ~2–3) and enables conjugation or salt formation, broadening applications in drug design (e.g., as a bioisostere for phosphates or sulfonamides) .

[3-Fluoro-5-(trifluoromethyl)phenyl]boronic Acid

  • Molecular Formula : C₇H₅BF₄O₂
  • Molecular Weight : 215.92 g/mol
  • Key Features : Replaces -CH₂SH with a boronic acid (-B(OH)₂) group. This enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for carbon-carbon bond formation. The boronic acid’s reactivity contrasts sharply with the thiol’s propensity for disulfide bond formation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Functional Group
[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol* C₈H₅F₄S 224.19 (calculated) N/A N/A -CH₂SH
2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol C₉H₈F₄O 208.15 N/A N/A -CH₂OH
3-Fluoro-5-(methylthio)phenol C₇H₇FOS 158.19 1.3 252.7 -SMe, -OH
3-Fluoro-5-(trifluoromethyl)phenylacetic Acid C₉H₆F₄O₂ 222.14 N/A N/A -CH₂COOH
[3-Fluoro-5-(trifluoromethyl)phenyl]boronic Acid C₇H₅BF₄O₂ 215.92 N/A N/A -B(OH)₂

*Note: Experimental data for the target compound are unavailable in the provided evidence.

Biological Activity

[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol is an organosulfur compound characterized by a phenyl ring with a trifluoromethyl group and a thiol functional group. Its molecular formula is C8H6F4SC_8H_6F_4S, with a molecular weight of approximately 210.2 g/mol. The unique structural features of this compound suggest significant potential in various biological applications, particularly due to the presence of the trifluoromethyl group, which enhances lipophilicity and biological activity.

Biological Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. Specifically, [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol has shown promising antimicrobial properties against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Activity

The antimicrobial efficacy of [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol has been documented in several studies:

  • Inhibition of Bacterial Growth : Studies have demonstrated that this compound can inhibit the growth of MRSA and other bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .
  • Minimum Inhibitory Concentration (MIC) : Research has quantified the MIC values for various bacterial strains, indicating that the compound exhibits potent antimicrobial activity with MIC values as low as 0.5 µg/mL against certain strains .

Structure-Activity Relationship (SAR)

The trifluoromethyl group significantly influences the biological activity of [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's binding affinity to biological targets, including enzymes and receptors. This property is crucial for modulating enzymatic activities and receptor interactions, which can lead to therapeutic effects .

Case Studies

Several studies have explored the biological activity of derivatives related to [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol:

  • Antitubercular Activity : A study reported the synthesis and evaluation of pyrimidine derivatives containing the trifluoromethyl moiety, which showed significant antimycobacterial activity against Mycobacterium tuberculosis . These findings suggest that similar compounds could be developed for tuberculosis treatment.
  • Synergistic Effects : Research has indicated that when combined with other antimicrobial agents, [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol may exhibit synergistic effects, enhancing overall efficacy against resistant bacterial strains .

Comparative Analysis

The following table summarizes key features and activities of structurally similar compounds:

Compound NameStructure TypeNotable Features
3-Fluoro-5-(trifluoromethyl)benzonitrileAromatic nitrileUsed in pharmaceuticals; notable for its reactivity
3,5-Bis(trifluoromethyl)benzoic acidAromatic carboxylic acidHigher acidity; potential for diverse applications
4-Fluoro-3-(trifluoromethyl)anilineAromatic amineStudied for drug activity; potential therapeutic uses
3-TrifluoromethylthiophenolAromatic thiophenolUsed in organic synthesis; notable for its reactivity

Q & A

Q. What safety protocols are critical given its hazard profile?

  • Protocols : Use explosion-proof fume hoods (R36/37/38 ). Neutralize waste with 10% NaHCO₃ before disposal. In case of exposure, irrigate eyes with water for 15 minutes (S26 ) and use chelating agents (e.g., dimercaprol) for systemic toxicity .

Q. Tables

Property Value Reference
Exact Mass216.00205 (C₈H₅F₄S)
Predicted LogP2.8 (Schrödinger QikProp)
¹⁹F NMR (CDCl₃)–63.2 ppm (CF₃), –108.5 ppm (F)
Thermal StabilityDecomposes >150°C

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